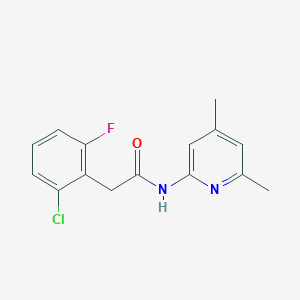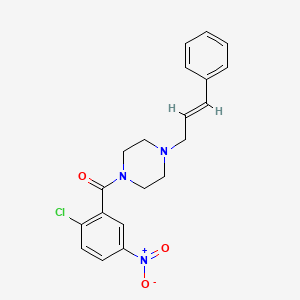
2-(2-chloro-6-fluorophenyl)-N-(4,6-dimethyl-2-pyridinyl)acetamide
描述
2-(2-chloro-6-fluorophenyl)-N-(4,6-dimethyl-2-pyridinyl)acetamide, also known as CFM-2, is a chemical compound that has been widely used in scientific research for its unique biological properties. CFM-2 is a potent inhibitor of the TRPA1 ion channel, which is involved in various physiological processes such as pain sensation, inflammation, and respiratory function.
作用机制
2-(2-chloro-6-fluorophenyl)-N-(4,6-dimethyl-2-pyridinyl)acetamide exerts its biological effects by binding to the cysteine residues in the N-terminal domain of TRPA1 channels. This binding leads to the inhibition of channel activation by various stimuli such as electrophilic compounds, temperature, and mechanical stress. This compound has been shown to be a selective inhibitor of TRPA1 channels, with no significant effects on other ion channels such as TRPV1 and TRPV4.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. This compound inhibits the activation of TRPA1 channels by various stimuli such as allyl isothiocyanate (AITC), cinnamaldehyde, and hydrogen peroxide. This compound also reduces the release of pro-inflammatory cytokines such as TNF-α and IL-6 in response to AITC and lipopolysaccharide (LPS) stimulation. In vivo, this compound has been shown to reduce pain sensation and inflammation in various animal models of nociception and inflammation.
实验室实验的优点和局限性
2-(2-chloro-6-fluorophenyl)-N-(4,6-dimethyl-2-pyridinyl)acetamide has several advantages for lab experiments. It is a potent and selective inhibitor of TRPA1 channels, which allows for the investigation of the specific role of TRPA1 channels in various physiological processes. This compound is also stable and can be easily synthesized in large quantities. However, this compound has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in some assays. This compound also has a relatively short half-life, which can affect its pharmacokinetics and bioavailability in vivo.
未来方向
For research on 2-(2-chloro-6-fluorophenyl)-N-(4,6-dimethyl-2-pyridinyl)acetamide include the development of more potent and selective TRPA1 inhibitors, the investigation of the role of TRPA1 channels in other physiological processes such as metabolism and cardiovascular function, and the evaluation of the therapeutic potential of TRPA1 inhibitors in various disease states such as pain, inflammation, and respiratory disorders.
科学研究应用
2-(2-chloro-6-fluorophenyl)-N-(4,6-dimethyl-2-pyridinyl)acetamide has been extensively used in scientific research to investigate the role of TRPA1 ion channels in various physiological processes. TRPA1 channels are expressed in sensory neurons and are involved in the detection of noxious stimuli such as cold, heat, and chemical irritants. This compound has been shown to inhibit TRPA1 channels in a dose-dependent manner, leading to a reduction in pain sensation and inflammation. This compound has also been used to study the role of TRPA1 channels in respiratory function and airway hyperresponsiveness.
属性
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-(4,6-dimethylpyridin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O/c1-9-6-10(2)18-14(7-9)19-15(20)8-11-12(16)4-3-5-13(11)17/h3-7H,8H2,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYDKYEWLCXWDNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)CC2=C(C=CC=C2Cl)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-(2,3-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B4726003.png)

![5-cyclopropyl-N-(2,4-dibromo-6-fluorophenyl)-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4726017.png)
![1-butyl-6-cyclopropyl-3-methyl-4-{[4-(phenylsulfonyl)-1-piperazinyl]carbonyl}-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4726020.png)
![2-(4-nitrophenoxy)-N-[7-(1-piperidinyl)-2,1,3-benzoxadiazol-4-yl]propanamide](/img/structure/B4726026.png)
![2,6-dimethyl-4-({[1-(3-pyridinyl)-1H-tetrazol-5-yl]thio}acetyl)morpholine](/img/structure/B4726044.png)
![8-methoxy-4,4-dimethyl-5-(2-propylpentanoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4726047.png)
![N-{5-[2-(benzylthio)phenyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methylphenyl)urea](/img/structure/B4726052.png)
![N-{3-[(cyclohexylamino)carbonyl]-4,5-dimethyl-2-thienyl}-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4726071.png)
![2-{5-[(2,6-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4726075.png)



![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4726110.png)